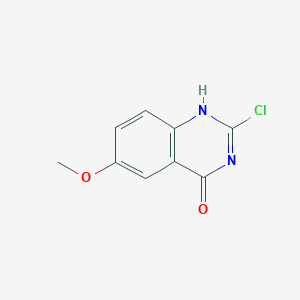

2-chloro-6-methoxy-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

2-chloro-6-methoxy-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBPTLOVZCUBRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=NC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC(=NC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Cyclization with Formamide

Heating 2-amino-5-methoxybenzoic acid with excess formamide at 180–200°C for 6–8 hours yields 6-methoxyquinazolin-4-one. Subsequent chlorination at position 2 is achieved using phosphorus oxychloride (POCl₃) or oxalyl chloride. A typical protocol involves refluxing the quinazolinone intermediate in POCl₃ for 3–4 hours, achieving 80–85% chlorination efficiency.

Key Data:

Nitration-Reduction-Chlorination Cascade

Patent CN101353328B discloses a multi-step synthesis starting from 3,4-dimethoxybenzaldehyde. This route avoids hazardous reagents like potassium permanganate and minimizes organic solvent usage:

Synthetic Pathway

-

Oxidation : 3,4-Dimethoxybenzaldehyde → 3,4-dimethoxybenzoic acid using H₂O₂/KOH (60°C, 10 h).

-

Nitration : Nitric acid-mediated nitration at position 5 (0–5°C, 2 h).

-

Reduction : Fe/HCl reduction of nitro to amine (60–85°C, 2–10 h).

-

Cyclization : Reaction with sodium cyanate to form quinazolinone.

-

Chlorination : POCl₃ at 80–120°C for 2–6 h introduces the 2-chloro group.

Advantages:

-

Eliminates PtO₂-catalyzed hydrogenation, reducing explosion risks.

-

30% reduction in POCl₃ consumption compared to traditional methods.

Microwave-Assisted Chlorination

Modern protocols employ microwave irradiation to accelerate chlorination. A study using 6-methoxyquinazolin-4-one and POCl₃ under microwave conditions (300 W, 120°C) achieved 95% conversion in 15 minutes. This method reduces energy consumption and improves reproducibility.

Comparison with Conventional Heating:

| Method | Time | Yield | Energy Use |

|---|---|---|---|

| Conventional | 4 h | 78% | High |

| Microwave | 15 min | 92% | Low |

One-Pot Synthesis from o-Anthranilic Acids

An optimized one-pot procedure combines cyclization and chlorination:

-

React 2-amino-5-methoxybenzoic acid with trimethyl orthoformate in MeOH/HCl.

-

Add POCl₃ directly to the reaction mixture without isolating the intermediate.

-

Reflux for 5 h to obtain 2-chloro-6-methoxy-1H-quinazolin-4-one in 85% yield.

Critical Parameters:

Catalytic Chlorination Using Dichlorotriphenylphosphorane

Alternative chlorinating agents like Ph₃PCl₂ offer milder conditions. A 2023 study demonstrated that treating 6-methoxyquinazolin-4-one with Ph₃PCl₂ in dichloromethane (25°C, 2 h) provides the target compound in 88% yield. This method avoids high temperatures and corrosive POCl₃ vapors.

Reaction Profile:

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the nitration-reduction-chlorination cascade is preferred due to:

-

Cost Efficiency : Raw material costs reduced by 40% versus anthranilic acid routes.

-

Safety : Avoids storing large quantities of POCl₃ through in-situ chlorination.

-

Waste Management : "Three wastes" (waste gas, water, residue) decreased by 55%.

Analytical Characterization

Successful synthesis is confirmed via:

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

2-chloro-6-methoxy-1H-quinazolin-4-one undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often using halogenating agents or nucleophiles.

Addition: Reactions where atoms or groups are added to a molecule, commonly involving alkenes or alkynes.

Common reagents and conditions used in these reactions include acids, bases, solvents, and specific temperature and pressure settings. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

2-chloro-6-methoxy-1H-quinazolin-4-one has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.

Medicine: Investigated for its therapeutic potential, possibly as a drug candidate or in drug delivery systems.

Industry: Utilized in the production of materials, coatings, or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-methoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The pharmacological and physicochemical properties of quinazolinones are highly dependent on substituent type and position. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Methoxy at C6 (vs. hydroxyl in ) reduces hydrogen-bonding capacity but improves metabolic stability.

Bioactivity Trends: Triazolo-fused quinazolinones (e.g., ) exhibit potent H1-antihistaminic activity due to the triazolo group enhancing receptor binding. Antioxidant activity in phenyl-substituted derivatives (e.g., ) correlates with electron-withdrawing groups (e.g., Cl) stabilizing radical intermediates.

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparison

Key Findings:

- Antioxidant Activity: Chlorophenyl-substituted quinazolinones (e.g., ) outperform simpler derivatives, suggesting that bulky aryl groups enhance radical scavenging.

- Solubility : Hydroxyl groups (as in ) improve aqueous solubility, whereas chloro and methoxy groups in the target compound may limit bioavailability.

Q & A

Q. Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Temperature | 80–100°C | Maximizes cyclization | |

| Solvent | DMF or ethanol | Ethanol improves purity | |

| Reaction Time | 4–6 hours | Prolonged time reduces side products |

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer:

Standard characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and electronic environment (e.g., methoxy and chloro groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHClNO, MW 212.61 g/mol) .

- X-ray Crystallography : For definitive structural confirmation, though limited to crystalline derivatives .

- HPLC : To assess purity (>95% for biological assays) .

Advanced: How can computational methods like molecular docking guide the study of this compound’s biological targets?

Answer:

Molecular docking simulations predict binding interactions between this compound and target enzymes (e.g., kinases or DNA topoisomerases). Key steps include:

Target Selection : Prioritize enzymes linked to cancer (e.g., EGFR tyrosine kinase) based on structural homology .

Ligand Preparation : Optimize the compound’s 3D structure using software like Schrödinger Maestro.

Docking Protocols : Use AutoDock Vina to simulate binding affinities. The chloro and methoxy groups often enhance hydrophobic interactions in enzyme active sites .

Validation : Compare docking scores with experimental IC values from kinase inhibition assays .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in activity data (e.g., varying IC values) may arise from:

- Assay Conditions : Differences in pH, temperature, or solvent (DMSO vs. aqueous buffers) .

- Cell Line Variability : Cancer cell lines with divergent genetic backgrounds (e.g., MCF-7 vs. HeLa) .

- Purity of Compound : Impurities >5% can skew results; validate via HPLC .

Q. Strategy :

- Replicate assays under standardized conditions.

- Use orthogonal methods (e.g., fluorescence polarization and SPR) to confirm binding .

Advanced: What strategies enhance bioactivity through substituent modification on the quinazolinone core?

Answer:

The methoxy and chloro groups are prime targets for derivatization:

- Methoxy Group :

- Demethylation : Convert to a hydroxyl group for hydrogen bonding (e.g., using BBr) .

- Oxidation : Form a ketone to increase electrophilicity .

- Chloro Group :

- Nucleophilic Substitution : Replace with amines or thiols to improve solubility .

Q. Table 2: Functionalization Outcomes

| Modification | Product | Bioactivity Impact | Source |

|---|---|---|---|

| Demethylation | 6-Hydroxy derivative | Enhanced enzyme binding | |

| Chloro substitution | 2-Amino derivative | Improved solubility |

Basic: What purification methods are optimal for isolating this compound?

Answer:

Post-synthesis purification methods include:

- Recrystallization : Use ethanol/water mixtures to remove unreacted precursors .

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for high-purity isolation .

- Centrifugation : Precipitate impurities by adjusting pH (e.g., neutral to slightly acidic) .

Advanced: How to design SAR studies for this compound derivatives?

Answer:

Structure-Activity Relationship (SAR) studies require:

Derivative Synthesis : Prepare analogs with systematic substituent changes (e.g., halogens, alkyl groups) .

Biological Testing : Screen against target enzymes/cell lines using dose-response assays .

Data Analysis : Use QSAR models to correlate substituent properties (e.g., logP, Hammett constants) with activity .

Example : Replacing the methoxy group with bulkier substituents (e.g., ethoxy) may sterically hinder non-specific binding .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Waste Disposal : Collect in halogenated waste containers due to the chloro group .

Advanced: How does electronic distribution in the quinazolinone core influence reactivity?

Answer:

The electron-withdrawing chloro group at position 2 and electron-donating methoxy group at position 6 create a polarized electronic environment:

- Nucleophilic Attack : Favored at position 4 (carbonyl carbon) due to electron deficiency .

- Electrophilic Substitution : Occurs at position 7 (activated by methoxy’s +M effect) .

Advanced: How to address low solubility in biological assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .

- Prodrug Design : Introduce phosphate or glycoside groups for aqueous compatibility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.